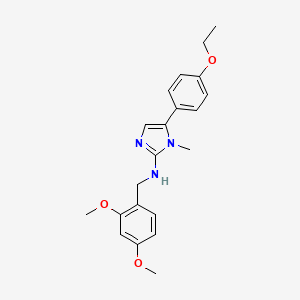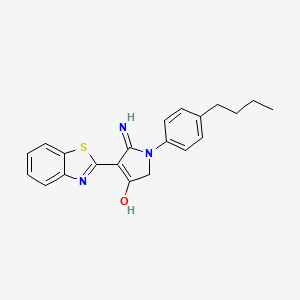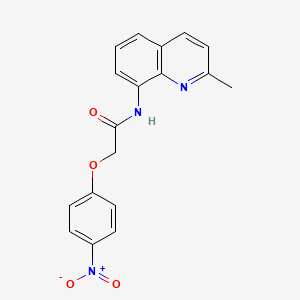![molecular formula C16H20ClN5OS B11567314 6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567314.png)
6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is of significant interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with triazole derivatives . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . Additionally, it may interact with microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolothiadiazine derivatives, such as:
- 6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives with various substituents
These compounds share similar core structures but differ in their substituents, which can significantly impact their pharmacological activities and chemical properties. The uniqueness of this compound lies in its specific substituent pattern, which contributes to its distinct biological activities.
Properties
Molecular Formula |
C16H20ClN5OS |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C16H20ClN5OS/c1-9(2)8-18-15(23)14-13(11-4-6-12(17)7-5-11)21-22-10(3)19-20-16(22)24-14/h4-7,9,13-14,21H,8H2,1-3H3,(H,18,23) |
InChI Key |
GHJQPNMPUMMACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NCC(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11567231.png)
![2-{4-[3,9-Dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B11567237.png)

![2-(9H-Indeno[1,2-B][1,2,5]oxadiazolo[3,4-E]pyrazin-9-yliden)-1-hydrazinecarbothioamide](/img/structure/B11567244.png)

![(2E)-2-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11567250.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567251.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide](/img/structure/B11567279.png)

![N'-[(1E)-(3-ethoxy-4-propoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B11567286.png)
![2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11567290.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11567292.png)
![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567294.png)
